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Safety and Efficacy Profile of Nazartinib

The table below summarizes key data from a Phase 2 study investigating nazartinib as a first-line treatment

for patients with EGFR-mutant advanced NSCLC [1].

Parameter Result (N=45)

Recommended Phase 2 Dose 150 mg once daily [1]

Most Common Any-Grade Adverse Rash (64%), Diarrhea (42%), Pruritus (33%), Stomatitis
Events (AEs) (29%), Dry skin (27%) [1]

Most Common Grade 3/4 AEs Rash (16%), Diarrhea (7%) [1]

Adverse Events Leading to Study Drug 11% (5/45 patients) [1]

Discontinuation

Objective Response Rate (ORR) 69% (95% CI: 53—-82%) [1]
Disease Control Rate (DCR) 91% (95% CI: 79-98%) [1]
Median Duration of Response (DOR) 25.0 months (95% CI: 12.0—Not Reached) [1]

Median Progression-Free Survival (PFS) 18.0 months (95% CI: 9.6—-22.2) [1]
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Key Experimental Methodology

To critically assess the safety data, it is important to understand how it was generated. The primary source
comes from a Phase 1/2 clinical trial (NCT02108964) [1].

¢ Study Design: The Phase 2 part was a single-arm, open-label, multicenter study. Patients
received nazartinib 150 mg orally once daily until disease progression, unacceptable toxicity, or
withdrawal of consent [1].

e Patient Population: The trial enrolled 45 treatment-naive adult patients with histologically confirmed
Stage 1lIB/IV EGFR-mutant NSCLC. Mutations included common sensitizing mutations (ex19del,
L858R) and other rare activating mutations (e.g., L861Q, G719X). A notable proportion of patients
(22%) had stable, treated brain metastases at baseline [1].

o Safety and Efficacy Assessments:

o Safety: Patients were monitored continuously for Adverse Events (AEs), which were graded for
severity according to the National Cancer Institute Common Terminology Criteria for
Adverse Events (NCI CTCAE) version 4.0 [1].

o Efficacy: Tumor response was assessed by both investigators and a Blinded Independent
Review Committee (BIRC) using Response Evaluation Criteria in Solid Tumors (RECIST)
version 1.1. Key efficacy endpoints included Objective Response Rate (ORR), Disease Control
Rate (DCR), Duration of Response (DOR), and Progression-Free Survival (PFS) [1].

Mechanism of Action and Clinical Context

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor

(TKT) [2] [1] [3]. Tts design and mechanism underpin its safety and efficacy profile.
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¢ Selectivity: Nazartinib is engineered to covalently bind to Cys797 in the ATP-binding site of EGFR. It
shows high potency against EGFR-sensitizing mutations (ex19del, L858R) and the T790M
resistance mutation, while sparing the wild-type (normal) EGFR [1] [3]. This selectivity is intended to
reduce off-target toxicities, such as severe skin rash and diarrhea, which are more common with first-
and second-generation EGFR-TKIs that inhibit wild-type EGFR [3].

¢ Resistance Mechanism: A key limitation of nazartinib and other third-generation TKiIs like
osimertinib is the potential development of resistance, often through the emergence of a C797S
mutation in EGFR, which prevents the covalent binding of the drug [3].

Interpretation and Limitations of Current Data

For researchers and clinicians, interpreting these findings requires consideration of the following:

¢ Lack of Direct Comparison: The available data for nazartinib primarily comes from single-arm
studies [1]. Without randomized controlled trials directly comparing nazartinib to standard-of-care
third-generation EGFR-TKIs (like osimertinib), a definitive conclusion on its relative safety and
efficacy is difficult to establish.
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e Context with Other Third-Generation TKis: The safety profile of nazartinib appears consistent with
the class effects of third-generation EGFR-TKIs, which generally cause fewer severe side effects than
chemotherapy. However, cross-trial comparisons should be made cautiously due to differences in trial
designs and patient populations.

e Development Status: It is important to note that the development of several third-generation TKils,
including nazartinib, rociletinib, and olmutinib, has been discontinued or their development is not
being actively pursued for various reasons, including a balanced assessment of efficacy, safety, and
commercial considerations [4] [3]. Osimertinib remains the most widely approved and used drug in
this class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.spandidos-publications.com/10.3892/or.2023.8675
https://www.sciencedirect.com/science/article/abs/pii/S0968089625000872
https://www.smolecule.com/products/s547951?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/science/article/abs/pii/S0959804922003021
https://pmc.ncbi.nlm.nih.gov/articles/PMC8154402/
https://www.sciencedirect.com/science/article/abs/pii/S0968089625000872
https://www.spandidos-publications.com/10.3892/or.2023.8675
https://www.smolecule.com/products/b547951#nazartinib-safety-profile-vs-standard-therapy
https://www.smolecule.com/products/b547951#nazartinib-safety-profile-vs-standard-therapy
https://www.smolecule.com/products/b547951#nazartinib-safety-profile-vs-standard-therapy
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s547951?utm_src=pdf-bulk
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

